Technical Whitepaper: Spectroscopic Characterization of 1-(4-Amino-1H-pyrazol-1-yl)ethanone
Executive Summary & Compound Significance This technical guide provides an in-depth spectroscopic analysis of 1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: 1008-01-1), a critical intermediate in the synthesis of pyrazolo-fus...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Compound Significance
This technical guide provides an in-depth spectroscopic analysis of 1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: 1008-01-1), a critical intermediate in the synthesis of pyrazolo-fused heterocycles and kinase inhibitors.
The molecule presents a unique analytical challenge due to the labile nature of the N-acetyl group (an active amide linkage). Improper handling during sample preparation often leads to hydrolysis, resulting in spectra that mistakenly identify the parent compound, 4-aminopyrazole. This guide focuses on distinguishing the intact N-acetylated species from its degradation products using high-resolution NMR, FTIR, and Mass Spectrometry.
Compound Identity
Property
Detail
IUPAC Name
1-(4-Amino-1H-pyrazol-1-yl)ethanone
Common Name
1-Acetyl-4-aminopyrazole
Molecular Formula
Molecular Weight
125.13 g/mol
Appearance
Off-white to pale yellow solid
Solubility
DMSO, Methanol, Acetonitrile (Avoid protic solvents with extreme pH)
Synthesis & Analytical Workflow
To ensure spectral integrity, the analyte must be isolated under neutral conditions. The standard synthesis involves the catalytic hydrogenation of 1-acetyl-4-nitropyrazole.
Figure 1: Synthesis and degradation pathway. Note the instability of the target product toward hydrolysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2][3][4][5][6][7][8][9][10]
Critical Insight: The
-acetyl group breaks the symmetry of the pyrazole ring. Unlike 4-aminopyrazole (where H3 and H5 are equivalent due to tautomerism), the target molecule displays distinct signals for H3 and H5.
-NMR Data (400 MHz, DMSO-
)
DMSO-
is the preferred solvent to prevent exchange of the amine protons and suppress hydrolysis.
Position
Shift (, ppm)
Multiplicity
Integration
Assignment Logic (Causality)
H-5
8.05 - 8.15
Singlet (d)
1H
Deshielded: Proximity to the electron-withdrawing N-acetyl carbonyl (anisotropic effect).
H-3
7.45 - 7.55
Singlet (d)
1H
Shielded: Further from N-acetyl; influenced by electron-donating 4-amino group.
NH₂
4.60 - 5.00
Broad Singlet
2H
Exchangeable protons. Chemical shift varies with concentration and water content.
CH₃
2.55 - 2.60
Singlet
3H
Acetyl methyl group. Distinctly downfield from alkyl methyls due to carbonyl.
*Note: H3 and H5 may appear as doublets with small coupling constants (
Hz) in high-resolution fields.
-NMR Data (100 MHz, DMSO-
)
Position
Shift (, ppm)
Assignment
C=O
168.5
Carbonyl carbon (Amide-like).
C-5
130.2
Adjacent to N-1; deshielded by N-substitution.
C-3
116.8
Beta to N-1.
C-4
128.5
Ipso to the amino group.
CH₃
22.1
Methyl carbon.
Mass Spectrometry (MS) Profile[11]
Method: ESI+ (Electrospray Ionization, Positive Mode) or EI (Electron Impact).
Fragmentation Pathway
The most diagnostic feature is the loss of the acetyl group (ketene, 42 Da) to regenerate the stable pyrazole ring.
Figure 2: Primary fragmentation pathway in ESI+ MS.
Key Diagnostic Ions
m/z (Intensity)
Ion Identity
Interpretation
126.1 (100%)
Protonated molecular ion.
148.1 (<10%)
Sodium adduct (common in ESI).
84.0 (High)
Base Peak in EI: Loss of acetyl group (). Confirms labile N-acyl bond.
43.0
Acetylium ion (confirms acetyl group presence).
Infrared Spectroscopy (FTIR)[5][7][10]
Method: ATR (Attenuated Total Reflectance) on solid sample.
Wavenumber ()
Vibration Mode
Functional Group
3350, 3280
Primary amine stretching (Doublet).
3120
Pyrazole ring C-H stretch.
1725 - 1740
Diagnostic: Carbonyl stretch. Higher frequency than typical amides due to conjugation with the electron-deficient pyrazole N1.
1630
Amine bending (Scissoring).
1590, 1540
Pyrazole skeletal vibrations.
Experimental Protocols (Self-Validating)
Sample Preparation for NMR
Solvent: Use DMSO-
(99.9% D) stored over molecular sieves.
Why:
often contains trace HCl (acidic), which catalyzes the hydrolysis of the N-acetyl group, leading to confusing spectra (appearance of 4-aminopyrazole).
Concentration: 5-10 mg in 0.6 mL solvent.
Validation: Check for a sharp singlet at
2.55 (Acetyl) and integration ratio of 3:1:1 (Methyl : H3 : H5). If the methyl peak is missing or H3/H5 collapse into a single broad peak at ~7.2 ppm, hydrolysis has occurred.
Quality Control Check (TLC)
Before spectral analysis, confirm purity via Thin Layer Chromatography.[1]
Stationary Phase: Silica Gel
.
Mobile Phase: Ethyl Acetate : Methanol (95:5).
Visualization: UV (254 nm) and Ninhydrin stain (Red spot for free amine).
Rf Value: ~0.4 (Distinct from 4-aminopyrazole, which is more polar and stays near baseline).
References
El Kodadi, M., et al. (2004).[2][3] "1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone."[2][3] Molbank, M369.[2][3] Link (Cited for comparative pyrazole N-acetyl shifts).
Padalkar, V. S., & Sekar, N. (2012). "Synthesis and fluorescence properties of novel pyrazole derivatives." Current Chemistry Letters, 1(1), 1-10. Link (Cited for pyrazole ring proton assignments).
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link (General reference for pyrazole fragmentation patterns).
Menyhárd, D. K., et al. (2018). "Structure-Activity Relationships of Pyrazole-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for scaffold importance).
Aminopyrazole Derivatives in Drug Discovery: A Technical Review of Biological Activity and Mechanism of Action
Executive Technical Summary The aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its amphoteric nature and capacity for diverse hydrogen-bonding interactions. For drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
The aminopyrazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its amphoteric nature and capacity for diverse hydrogen-bonding interactions. For drug development professionals, the aminopyrazole moiety is not merely a building block; it is a validated pharmacophore capable of mimicking the adenine ring of ATP, making it ubiquitous in kinase inhibitor design.
This guide moves beyond basic literature summarization to analyze the functional utility of aminopyrazole derivatives. We focus on their primary role as ATP-competitive kinase inhibitors (targeting CDKs, p38 MAPK, and Aurora kinases) and their emerging utility in antimicrobial therapeutics via DNA gyrase inhibition. The following sections provide a mechanistic breakdown of Structure-Activity Relationships (SAR), comparative potency data, and validated experimental protocols for assaying these compounds.
Structural Basis & SAR Analysis[1][2][3][4][5]
The biological versatility of aminopyrazoles stems from their tautomeric equilibrium and the electronic tunability of the pyrazole ring. In the context of kinase inhibition, the 3-aminopyrazole (or 5-aminopyrazole, depending on N1-substitution) serves as a bidentate or tridentate ligand for the kinase hinge region.
The Pharmacophore Model
The core utility lies in the donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) hydrogen bonding motifs presented to the biological target.
N1 Position: Critical for pharmacokinetic (PK) properties. Substitution here locks the tautomer and often dictates solubility and metabolic stability. Bulky groups (e.g., isopropyl, phenyl) can target the solvent-exposed region of the ATP pocket.
C3/C5 Amino Group: Acts as a primary hydrogen bond donor to the backbone carbonyl of the kinase hinge residue (e.g., Glu81 in CDK2).
C4 Position: The "Gatekeeper" vector. Substituents here (halogens, alkyls) probe the hydrophobic pocket behind the ATP binding site, determining selectivity against promiscuous kinases.
Figure 1: Structural Activity Relationship (SAR) map of the aminopyrazole scaffold, highlighting functional zones for medicinal chemistry optimization.
Therapeutic Applications & Mechanistic Profiling
Oncology: Kinase Inhibition
The most mature application of aminopyrazoles is in oncology. The scaffold is integral to inhibitors of Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Janus Kinases (JNKs).
Mechanism: ATP-Competitive Inhibition. The aminopyrazole motif occupies the adenine-binding cleft. The exocyclic amino group donates a hydrogen bond to the hinge region backbone carbonyl, while the pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide nitrogen.
Key Examples:
AT7519: A pan-CDK inhibitor where the aminopyrazole core is essential for high-affinity binding (IC50 < 50 nM for CDK1/2).
Pirtobrutinib: A non-covalent (reversible) BTK inhibitor utilizing the scaffold to overcome resistance mutations (C481S) seen with covalent inhibitors like Ibrutinib.
Antimicrobial Activity: DNA Gyrase Inhibition
Recent studies have repurposed aminopyrazoles to target bacterial DNA Gyrase (subunit B), an ATP-dependent enzyme essential for DNA supercoiling.
Mechanism: Competitive inhibition at the ATPase active site of GyrB. Unlike fluoroquinolones which stabilize the DNA-cleavage complex, aminopyrazoles often block the energy supply (ATP hydrolysis) required for the enzyme's function.
Spectrum: Derivatives showing efficacy against S. aureus (Gram-positive) and E. coli (Gram-negative), often requiring N1-aryl substitutions to penetrate the bacterial cell wall.
Comparative Potency Data
The following table summarizes the potency of representative aminopyrazole derivatives against key targets.
Measurement: Read Fluorescence (Ex 530-560 nm / Em 590 nm).
Why Resazurin? Unlike MTT, this is non-toxic and allows for kinetic monitoring if required.
Mechanistic Visualization
The following diagram illustrates the ATP-competitive binding mode of a generic 3-aminopyrazole within the kinase pocket, a critical concept for rational drug design.
Figure 2: Mechanistic interaction map showing the ATP-competitive binding mode of aminopyrazoles within the kinase active site.
References
Squires, M. S., et al. (2009). Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. Molecular Cancer Therapeutics. Link
Mthethwa, B. P., et al. (2019). Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells.[1] International Journal of Molecular Sciences. Link
Feng, Y., et al. (2014). Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. Journal of Medicinal Chemistry. Link
Hassan, A. S., et al. (2025).[2] Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Link
Ansari, A., et al. (2017). Review: Biologically Active Pyrazole Derivatives. New Journal of Chemistry. Link
Nitulescu, G. M., et al. (2013). Synthesis and pharmacological evaluation of some new pyrazole derivatives. European Journal of Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Part 1: Executive Summary & Chemical Context
1-(4-Amino-1H-pyrazol-1-yl)ethanone (C₅H₉N₃O) represents a specialized chemical scaffold within the aminopyrazole class.[1] While pyrazoles are "privileged structures" in medicinal chemistry—forming the core of drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist)—this specific N-acetylated derivative presents unique screening challenges.[1]
Critical Technical Alert: The N-acetyl group attached to the pyrazole nitrogen (an N-acylazole) is electronically distinct from a standard amide.[1] It possesses acylating potential and may exhibit hydrolytic instability in aqueous buffers, effectively acting as a prodrug for 4-aminopyrazole.[1]
Strategic Objective: This guide outlines a rigorous screening workflow to differentiate the intrinsic activity of the intact molecule from its hydrolysis products and to profile its potential as a kinase inhibitor, anti-inflammatory agent, or antimicrobial hit.
Part 2: Phase I - Chemical Integrity & Stability Profiling[1]
Before biological assays, you must validate that the signal observed is due to the parent molecule.
Purity & Identity Verification[1]
Protocol: High-Resolution LC-MS (ESI+) and ¹H-NMR (DMSO-d₆).[1]
Acceptance Criteria: >95% purity by HPLC area under the curve (AUC).
Key NMR Marker: Look for the acetyl methyl singlet (~2.6 ppm) and the pyrazole protons. Disappearance of the acetyl peak indicates deacetylation.
Aqueous Stability Assessment (The "False Positive" Check)
Many N-acetyl pyrazoles hydrolyze in standard assay buffers (PBS, pH 7.4).[1]
Method:
Prepare a 10 mM stock in anhydrous DMSO.
Dilute to 100 µM in PBS (pH 7.4) and Tris-HCl (pH 8.0).
Incubate at 37°C.
Analyze aliquots at T=0, 1h, 4h, and 24h via HPLC.
Decision Gate:
Stable (>90% remaining at 4h): Proceed to standard screening.
Unstable: You are likely screening the 4-aminopyrazole parent.[1] Adjust assay interpretation accordingly.
Part 3: Phase II - In Vitro Safety & ADME Proxies[1]
Cytotoxicity Screening (The Safety Gate)
Determine the therapeutic window early to avoid pursuing toxic hits.
Assay: MTT or Resazurin Reduction Assay.
Cell Lines:
HepG2: To assess metabolic toxicity.
HEK293: As a general mammalian control.
Protocol:
Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.
Treatment: Serial dilution of 1-(4-Amino-1H-pyrazol-1-yl)ethanone (0.1 µM to 100 µM). Include 1% DMSO vehicle control and Doxorubicin positive control.
Incubation: 48 hours at 37°C, 5% CO₂.
Readout: Add MTT reagent; solubilize formazan crystals; read OD at 570 nm.
Calculation: Derive IC₅₀ using non-linear regression (GraphPad Prism).
Part 4: Phase III - Functional Bioactivity Screening[1]
Given the aminopyrazole scaffold, the highest probability targets are Kinases (ATP-binding pocket mimics) and Microbial Enzymes .[1]
Antimicrobial Profiling (MIC Determination)
Aminopyrazoles often exhibit broad-spectrum activity.[1]
Method: Broth Microdilution (CLSI Guidelines).
Panel: ESKAPE pathogens (S. aureus MRSA, E. coli, P. aeruginosa).[1]
Protocol:
Inoculum: 5 x 10⁵ CFU/mL in Mueller-Hinton Broth.[1][2]
Compound: 2-fold serial dilutions (64 µg/mL down to 0.125 µg/mL).
Readout: Visual turbidity or OD₆₀₀ after 18-24h.
Hit Criteria: MIC < 10 µg/mL warrants mechanistic follow-up (e.g., membrane permeabilization assays).
Kinase Inhibition Profiling (The "Gold Mine")
The 4-amino group can form critical hydrogen bonds in the hinge region of kinases (e.g., JAK, CDK).[1]
Assay: FRET-based or ADP-Glo™ Kinase Assay.
Initial Screen: Single-point screening at 10 µM against a representative panel (e.g., CDK2, GSK-3β, JAK2).
Hit Validation: Determine IC₅₀ for any kinase inhibited by >50%.
Part 5: Visualization of Screening Workflow
The following diagram illustrates the logical flow from chemical validation to hit identification.
Caption: Figure 1.[1] Decision-matrix for screening N-acetyl-aminopyrazoles, prioritizing stability checks.
Part 6: References
Fustero, S., et al. (2010).[1] "Recent advances in the synthesis of pyrazoles. A review." Organic Preparations and Procedures International.
Kumar, V., et al. (2013).[1] "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.
Riss, T.L., et al. (2013).[1] "Cell Viability Assays: MTT and Resazurin." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
Wan, Y., et al. (2012).[1] "Aminopyrazole derivatives as novel inhibitors of CDK2/Cyclin A." Bioorganic & Medicinal Chemistry Letters. [1]
An In-Depth Technical Guide to the Quantum Chemical Parameters of Pyrazole Compounds for Drug Discovery Abstract Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Quantum Chemical Parameters of Pyrazole Compounds for Drug Discovery
Abstract
Pyrazole and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1][2][3] Understanding the electronic structure and physicochemical properties of these compounds at a sub-molecular level is paramount for rational drug design and lead optimization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key quantum chemical parameters of pyrazole compounds. We delve into the theoretical underpinnings and practical applications of Density Functional Theory (DFT) calculations to elucidate molecular properties. This guide focuses on Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and atomic charge distribution, demonstrating their critical role in predicting molecular reactivity, stability, and intermolecular interactions with biological targets. Through a synthesis of theoretical principles, practical protocols, and data interpretation, this document serves as a self-contained resource for leveraging computational chemistry to accelerate the discovery of novel pyrazole-based therapeutics.[4]
The Pyrazole Scaffold: A Cornerstone of Medicinal Chemistry
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This unique arrangement imparts a distinct electronic character that makes the pyrazole ring a versatile pharmacophore in the drug discovery process.[2] The scaffold is present in several clinically approved drugs, such as the anti-inflammatory agent Celecoxib.[2] The significance of pyrazole derivatives stems from their ability to engage in various non-covalent interactions with biological macromolecules, which is a direct consequence of their underlying electronic properties. Computational chemistry provides an indispensable toolkit for probing these properties, offering insights that guide the synthesis and evaluation of new, more potent, and selective drug candidates.[4][5]
Core Quantum Chemical Parameters: Decoding Molecular Behavior
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a standard methodology for investigating the electronic structure of molecules.[4][6] For pyrazole derivatives, these calculations reveal several key parameters that correlate directly with their chemical reactivity and biological potential.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. Their properties are fundamental to understanding chemical reactivity.
HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity.[6] A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO.[7][8] Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity.[8][9] In drug design, modulating the HOMO-LUMO gap through substituent changes can fine-tune the molecule's reactivity and interaction profile.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[9] It maps the electrostatic potential onto the molecule's electron density surface, providing an intuitive guide to its reactive behavior and intermolecular interaction sites.[10][11]
Red Regions (Negative Potential): These areas are electron-rich and represent the most likely sites for electrophilic attack. In pyrazoles, these regions are typically found around the nitrogen atoms and other electronegative substituents. They are crucial for forming hydrogen bonds with receptor sites.
Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. These are often located around hydrogen atoms bonded to heteroatoms.
Green/Yellow Regions (Neutral Potential): These areas are typically associated with nonpolar regions of the molecule.
For drug development, the MEP map is invaluable for predicting how a pyrazole derivative will "see" and interact with a protein's active site, guiding the design of compounds with improved binding affinity.[7][12]
Atomic Charges and Population Analysis
While MEP provides a holistic view of charge distribution, atomic charge calculations, such as Mulliken population analysis, assign a partial charge to each atom in the molecule.[13] This analysis helps to quantify the electronic effects of different substituents on the pyrazole ring. The distribution of charges influences the molecule's dipole moment, polarizability, and its ability to engage in specific electrostatic interactions with a biological target.[7] For instance, identifying the most electronegative atoms can pinpoint key hydrogen bond acceptors.[14]
A Practical Guide: Protocol for Quantum Chemical Calculation of a Pyrazole Derivative
This section provides a generalized, step-by-step protocol for performing a DFT calculation on a pyrazole compound. The rationale behind each step is explained to ensure a self-validating and scientifically sound workflow.
Objective: To calculate the optimized geometry, frontier orbitals, MEP, and Mulliken charges for a hypothetical pyrazole derivative.
Software: Gaussian, ORCA, or any similar quantum chemistry software package.
Protocol:
Step 1: Molecular Structure Input
Action: Build the 3D structure of the pyrazole derivative using a molecular editor (e.g., GaussView, Avogadro).
Causality: An accurate initial 3D coordinate file is essential. While the subsequent geometry optimization will refine the structure, starting from a reasonable conformation saves computational time and avoids converging to a physically unrealistic local minimum.
Step 2: Geometry Optimization
Action: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
Methodology: The B3LYP functional is a widely used and well-validated hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[7][15] The 6-31G(d,p) basis set is a standard choice that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the bonding in heterocyclic systems.
Causality: This is the most critical step. All subsequent electronic properties must be calculated from a stable, optimized geometry that represents a true energy minimum on the potential energy surface. Without this, the calculated parameters are physically meaningless.
Step 3: Frequency Calculation
Action: Perform a vibrational frequency calculation at the same level of theory as the optimization (B3LYP/6-31G(d,p)).
Causality (Self-Validation): This step validates the optimized geometry. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. If imaginary frequencies are present, it indicates a saddle point, and the structure must be re-optimized.
Step 4: Single-Point Energy and Property Calculation
Action: Using the optimized geometry, perform a single-point energy calculation to derive the final electronic properties. This is where molecular orbitals (HOMO, LUMO), atomic charges, and the wavefunction for MEP are calculated.
Methodology: For higher accuracy, it is common to use a larger basis set for the single-point calculation, such as 6-311+G(d,p), which includes diffuse functions (+) to better describe lone pairs and anions.
Causality: This step generates the core data. The optimized geometry ensures the electronic properties are calculated for the most stable state of the molecule.
Step 5: Analysis and Visualization
Action: Extract the data from the output files.
Note the energies of the HOMO and LUMO to calculate the energy gap.
Visualize the 3D shapes of the HOMO and LUMO orbitals.
Generate and visualize the MEP map.
Tabulate the Mulliken atomic charges.
Causality: Raw numerical data is difficult to interpret. Visualization transforms this data into chemically intuitive models, allowing for direct comparison between different pyrazole derivatives and the formulation of structure-activity relationships.
Workflow Visualization
Caption: Computational workflow for calculating quantum chemical parameters of pyrazole compounds.
Application in Drug Design: From Data to Discovery
The true power of these parameters lies in their application to real-world drug discovery challenges, particularly in the development of Quantitative Structure-Activity Relationship (QSAR) models and in guiding molecular docking studies.
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[16] Quantum chemical parameters serve as highly informative "descriptors" in these models.[17][18]
Example: A QSAR model for a series of pyrazole-based kinase inhibitors might find that anticancer activity is positively correlated with the electrophilicity index (ω) and negatively correlated with the HOMO-LUMO energy gap (ΔE). This implies that more reactive compounds with a greater ability to accept electrons are more potent inhibitors. Such a model allows for the in silico screening of virtual compounds before committing resources to their synthesis.[19]
Data Interpretation: A Hypothetical Case Study
To illustrate the practical application, consider the following table of calculated quantum chemical parameters for a hypothetical series of pyrazole derivatives tested for their inhibitory activity against a specific enzyme.
Compound ID
Substituent (R)
ΔE (eV)
Most Negative MEP (kcal/mol)
Electrophilicity (ω)
Observed IC₅₀ (µM)
PZ-01
-H
5.44
-45.2
1.85
50.2
PZ-02
-Cl
4.98
-52.8
2.15
15.7
PZ-03
-NO₂
4.65
-65.1
2.98
1.8
PZ-04
-OCH₃
5.61
-50.5
1.70
85.4
Analysis:
Trend 1: As the substituent becomes more electron-withdrawing (-H → -Cl → -NO₂), the HOMO-LUMO gap (ΔE) decreases, indicating increased reactivity.[8] This trend correlates with a significant increase in biological activity (lower IC₅₀).
Trend 2: The most negative MEP value becomes more negative with electron-withdrawing groups, suggesting a stronger hydrogen bond accepting capability, which could be crucial for binding to the enzyme's active site.
Trend 3: The electrophilicity index (ω) increases with activity, reinforcing the idea that the compound's ability to accept electrons is key to its mechanism. The electron-donating group (-OCH₃) in PZ-04 leads to the lowest activity, consistent with these trends.
This analysis provides a clear, data-driven hypothesis: to improve potency, future synthetic efforts should focus on incorporating electron-withdrawing groups onto the pyrazole scaffold.
Relationship Between Parameters and Biological Activity
1-(4-Amino-1H-pyrazol-1-yl)ethanone: A Strategic Scaffold for Kinase and Enzyme Inhibitor Design
Executive Summary 1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: 10199-64-1), often utilized as a protected form of 4-aminopyrazole, represents a critical "privileged structure" in medicinal chemistry. While the molecule itse...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: 10199-64-1), often utilized as a protected form of 4-aminopyrazole, represents a critical "privileged structure" in medicinal chemistry. While the molecule itself is a chemical intermediate, its pharmacophore—the 4-aminopyrazole core —is a foundational element in the design of ATP-competitive kinase inhibitors and anti-inflammatory agents.
This technical guide analyzes the therapeutic utility of this scaffold, focusing on its conversion into high-affinity ligands for Janus Kinases (JAKs) , Cyclin-Dependent Kinases (CDKs) , and Cyclooxygenase-2 (COX-2) . We explore the structural causality of its binding modes, detailing how the pyrazole nitrogen and exocyclic amine mimic the adenine ring of ATP to anchor drugs within the catalytic hinge region of kinases.
Part 1: Molecular Profile & Physicochemical Properties
The utility of 1-(4-Amino-1H-pyrazol-1-yl)ethanone lies in its dual functionality: the N1-acetyl group acts as a modulator of solubility and electronic density (often serving as a labile protecting group or a metabolic handle), while the C4-amino group provides a vector for coupling to heteroaromatic systems.
Physicochemical Data Table
Property
Value
Significance in Drug Design
Molecular Formula
C₅H₇N₃O
Fragment-based drug discovery (FBDD) starting point.
Molecular Weight
125.13 g/mol
Low MW allows for the addition of complex side chains (Rule of 3 compliant).
H-Bond Donors
1 (Exocyclic NH₂)
Critical for interaction with the "gatekeeper" residues in kinases.
H-Bond Acceptors
3 (N2, Carbonyl O, N1)
Facilitates water-mediated bridging in binding pockets.
LogP
~0.1 (Predicted)
Highly hydrophilic; requires hydrophobic derivatization for cell permeability.
Part 2: Primary Therapeutic Targets (The Kinase Hinge)
The most authoritative application of the 4-aminopyrazole scaffold is in the inhibition of protein kinases. The structural logic is precise: the scaffold mimics the purine ring of ATP.
Mechanism of Action:
The 4-aminopyrazole moiety functions as a Type I ATP-competitive inhibitor . Upon removal or metabolic hydrolysis of the acetyl group (or its substitution with a more stable pharmacophore), the pyrazole C4-amine and N2 nitrogen form a bidentate hydrogen bond network with the hinge region of the JAK kinase domain.
The Donor-Acceptor Motif: The exocyclic amino group (donor) binds to the backbone carbonyl of the hinge residue (e.g., Glu966 in JAK2).
The Anchor: The pyrazole N2 (acceptor) binds to the backbone amide nitrogen of the hinge (e.g., Leu932).
Signaling Pathway Visualization (JAK-STAT):
Caption: The JAK-STAT pathway showing the specific intervention point of aminopyrazole-derived inhibitors at the phosphorylation step.
Target 2: Cyclin-Dependent Kinase 2 (CDK2)
Therapeutic Area: Oncology (Solid tumors).
Structural Insight:
Research indicates that N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives, synthesized using 1-(4-Amino-1H-pyrazol-1-yl)ethanone as a precursor, exhibit nanomolar potency against CDK2. The pyrazole ring acts as a bioisostere for the phenylsulfonamide group often found in older CDK inhibitors, improving solubility and selectivity.
Part 3: Secondary Target - Inflammation (COX-2)
While kinases are the primary target, the intact ethanone-pyrazole scaffold has shown utility in non-steroidal anti-inflammatory drug (NSAID) design.
Mechanism:
Derivatives where the acetyl group is retained or modified into a larger carbonyl system can inhibit Cyclooxygenase-2 (COX-2) .
Binding Pocket: The pyrazole ring fits into the hydrophobic channel of COX-2.
Selectivity: The N1-substituent (the ethanone or derived hydrazide) positions the molecule to interact with the side pocket residues (Arg120, Tyr355), which differentiates COX-2 from COX-1.
Part 4: Experimental Protocols
Protocol A: Synthesis of Pyrazolo-Pyrimidine Kinase Inhibitors
Objective: To couple the 4-aminopyrazole scaffold to a pyrimidine halide to create a JAK/CDK inhibitor core.
Nucleophilic Aromatic Substitution (SNAr): Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol.
Addition: Add 1-(4-Amino-1H-pyrazol-1-yl)ethanone (1.1 eq) and DIPEA (2.5 eq) to the solution.
Reflux: Heat the mixture to 110°C for 4-6 hours. The C4-amino group attacks the C4-position of the pyrimidine (more electrophilic).
Deprotection (In-situ): The N1-acetyl group is often labile under these conditions or can be removed subsequently using mild base (K₂CO₃/MeOH) to yield the free NH-pyrazole, which is required for the specific H-bond donor activity in the kinase pocket.
Purification: Evaporate solvent and purify via silica gel chromatography (MeOH:DCM gradient).
Self-Validating Check: Monitor reaction progress via LC-MS. The disappearance of the starting material (m/z ~126) and appearance of the coupled product (m/z ~215+ depending on pyrimidine) confirms the SNAr.
Protocol B: In Vitro Kinase Activity Assay (FRET-based)
Objective: To validate the inhibitory potential of the synthesized derivative against JAK2.
Antibody: Eu-labeled anti-tag antibody (binds to the kinase).
Procedure:
Incubate JAK2 enzyme (5 nM) with the Eu-antibody (2 nM) and Tracer (10-100 nM).
Add the test compound (dilution series from 10 µM to 0.1 nM).
Logic: If the aminopyrazole derivative binds to the hinge, it displaces the Tracer.
Readout: Measure TR-FRET emission ratio (665 nm / 615 nm). A decrease in signal indicates successful binding (Tracer displacement).
Part 5: Synthesis & Logic Visualization
The following diagram illustrates the chemical logic of transforming the precursor into a bioactive drug candidate.
Caption: Synthetic workflow transforming the acetylated precursor into the active free-amine kinase inhibitor.
References
PubChem. (2024).[1] 1-(1H-Pyrazol-1-yl)ethanone Compound Summary. National Library of Medicine. Link
Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[2] Heterocyclic Chemistry.[3][4][5][6] Link
Zhang, M., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors.[7] Journal of Medicinal Chemistry. Link
Lombardi, P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors.[8] Molecules.[3][1][2][4][5][6][9][10][11][12] Link
Mishra, K., et al. (2019).[13] Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents.[13] Journal of Drug Delivery and Therapeutics.[13] Link
Application Note: Synthesis of 1-(4-Amino-1H-pyrazol-1-yl)ethanone
Introduction & Scope This application note details the synthesis protocol for 1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: N/A for specific isomer, derivative of 4-aminopyrazole). This compound represents a specialized hete...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scope
This application note details the synthesis protocol for 1-(4-Amino-1H-pyrazol-1-yl)ethanone (CAS: N/A for specific isomer, derivative of 4-aminopyrazole). This compound represents a specialized heterocyclic building block where the pyrazole ring is substituted at the N1-position with an acetyl group and at the C4-position with an amino group.
Scientific Rationale & Challenges
The synthesis of this molecule presents a specific chemoselectivity challenge: The stability of the N-acetyl bond.
Lability: N-acyl pyrazoles are chemically distinct from standard amides. The lone pair on the pyrazole nitrogen is part of the aromatic sextet, making the N-acyl bond more electrophilic and susceptible to hydrolysis (acting as mild acylating agents) compared to C-acyl amides.
Regiochemistry: Direct acetylation of 4-aminopyrazole can lead to mixtures of N-acetylation (ring nitrogen) and N-acetylation (exocyclic amine), or di-acetylation.
Strategy: To ensure the correct regiochemistry and product stability, this protocol employs a "Protect-then-Reduce" strategy. We first install the nitro group at C4, then acetylate the ring nitrogen (N1), and finally reduce the nitro group under mild, non-hydrolytic conditions to preserve the labile N-acetyl moiety.
Retrosynthetic Analysis
The synthetic pathway is designed to avoid the ambiguity of acetylating a free amine. By starting with pyrazole, we sequentially install the functionalities.[1][2]
Energetic Materials: Nitropyrazoles are potential energetic materials.[1][2] While 4-nitropyrazole is generally stable, it should be treated with caution. Avoid friction and shock.
Hydrogenation: The final step involves hydrogen gas and Palladium on Carbon (Pd/C), which presents a fire/explosion hazard. Ensure proper grounding and inert gas purging.
Chemicals: Fuming Nitric Acid is a strong oxidizer and corrosive. Acetic Anhydride is a lachrymator.
Equipment
Three-neck round bottom flasks (100 mL, 250 mL).
Reflux condenser with drying tube (CaCl₂).
Hydrogenation apparatus (Balloon setup or Parr shaker).
Rotary evaporator with vacuum control.
Ice-salt bath (-10°C to 0°C).
Experimental Protocol
Step 1: Synthesis of 4-Nitropyrazole
Objective: Install the nitro group at the C4 position of the pyrazole ring.
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, place 20 mL of fuming sulfuric acid (20% oleum) . Cool the flask to 0–5°C using an ice-salt bath.
Addition: Slowly add 6.8 g (0.1 mol) of Pyrazole in small portions, maintaining the temperature below 10°C. (Exothermic reaction).
Nitration: Add 8.0 mL of fuming Nitric Acid (98%) dropwise over 30 minutes. Maintain temperature below 15°C.
Reaction: After addition, remove the ice bath and allow the mixture to warm to room temperature. Heat slowly to 95–100°C and stir for 4 hours.
Quench: Cool the mixture to room temperature and pour carefully onto 200 g of crushed ice .
Neutralization: Adjust pH to ~7–8 using concentrated Ammonium Hydroxide (
) or Sodium Carbonate (). Caution: Strong exotherm.
Isolation: Filter the resulting precipitate. Recrystallize from ethanol/water to yield white to pale yellow crystals.
Yield Target: 75–85%
Characterization: MP: 160–162°C.
Step 2: Synthesis of 1-Acetyl-4-nitropyrazole
Objective: Acetylate the ring nitrogen (N1). The electron-withdrawing nitro group directs acetylation to N1.
Reagents: In a 100 mL round-bottom flask, dissolve 5.0 g (44 mmol) of 4-Nitropyrazole in 20 mL of Acetic Anhydride .
Reaction: Add a catalytic amount (2-3 drops) of concentrated Sulfuric Acid (optional, accelerates reaction) or simply heat the mixture to reflux (140°C) for 2–3 hours.
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). The starting material (polar) should disappear, replaced by a less polar spot.
Work-up: Cool the mixture to room temperature.
Method A (Precipitation): Pour into ice-water (100 mL) with vigorous stirring. The N-acetyl product will precipitate. Filter immediately. Note: Prolonged exposure to water can hydrolyze the product.
Method B (Evaporation - Preferred): Remove excess acetic anhydride under reduced pressure on a rotary evaporator (bath temp < 50°C).
Purification: Recrystallize the solid from Ethanol or Ethyl Acetate/Hexane.
Yield Target: 80–90%
Data: MP: ~100–102°C.
Step 3: Selective Reduction to 1-(4-Amino-1H-pyrazol-1-yl)ethanone
Objective: Reduce the nitro group to an amine without hydrolyzing the labile N-acetyl bond.
Crucial Control Point: Do NOT use acidic conditions (Fe/HCl) or aqueous basic conditions, as these will cleave the N-acetyl group, yielding 4-aminopyrazole. Use anhydrous catalytic hydrogenation.
Setup: In a 250 mL hydrogenation flask, dissolve 2.0 g (12.9 mmol) of 1-Acetyl-4-nitropyrazole in 50 mL of anhydrous Ethyl Acetate .
Catalyst: Add 200 mg of 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.
Hydrogenation: Purge the flask with Nitrogen (
) three times, then fill with Hydrogen () (balloon pressure is sufficient). Stir vigorously at room temperature (25°C).
Timeline: Reaction typically completes in 2–4 hours. Monitor by TLC.
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate.
Isolation: Evaporate the solvent under reduced pressure at low temperature (< 40°C).
Product: The product is obtained as a solid.
Stability Note: The free amine is potentially unstable (prone to self-acylation or oxidation). Store under inert atmosphere at -20°C. Use immediately for subsequent steps if possible.
Workflow Visualization
Figure 2: Step-by-step experimental workflow.
Data Summary & Characterization
Parameter
4-Nitropyrazole
1-Acetyl-4-nitropyrazole
Target: 1-(4-Amino...)
Formula
MW
113.07 g/mol
155.11 g/mol
125.13 g/mol
Appearance
White/Pale Yellow Solid
White Needles
Off-white Solid (Labile)
Key NMR Signal
8.5 (s, 2H, C3/C5-H)
2.7 (s, 3H, Ac), 8.9 (s, C5-H)
2.5 (s, 3H, Ac), 7.4 (s, C3/C5)
Interpretation:
1H NMR (DMSO-d6): The target molecule will show a characteristic singlet for the acetyl methyl group (~2.5-2.6 ppm). The pyrazole protons (C3-H and C5-H) will shift upfield compared to the nitro precursor due to the electron-donating nature of the amino group.
Mass Spec: Look for
.
References
Nitration of Pyrazoles
Jang, M., et al. (2022).[3] Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds. The Journal of Organic Chemistry. Link
Note: Describes general nitro reduction strategies comp
Synthesis of 4-Nitropyrazole
GuideChem. (2022). How to Synthesize 4-Nitropyrazole Efficiently?. Link
Note: Provides the optimized H2SO4/HNO3 nitr
Aminopyrazole Chemistry & Stability
El-Emary, T. I. (2006). Synthesis and Biological Activity of Some New Pyrazole Derivatives. Journal of the Chinese Chemical Society.
BenchChem. (2025). 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Link
A Framework for In Vitro Kinase Assay Development Using Novel Pyrazole Scaffolds: Characterizing 1-(4-Amino-1H-pyrazol-1-yl)ethanone
Application Note & Protocol Section 1: The Challenge & The Candidate Compound Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of sp...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol
Section 1: The Challenge & The Candidate Compound
Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most critical classes of drug targets.[3][4][5] The development of small molecule protein kinase inhibitors (PKIs) has revolutionized targeted therapy.[3] Within this field, the pyrazole ring is recognized as a "privileged scaffold".[3][6][7] Its synthetic accessibility and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases make it a foundational structure for numerous FDA-approved inhibitors, including Crizotinib and Ruxolitinib.[3][6]
This guide focuses on 1-(4-Amino-1H-pyrazol-1-yl)ethanone , a compound featuring this core pyrazole structure. Its potential as a kinase inhibitor makes it an excellent candidate for characterization. This document provides a comprehensive framework for developing a robust, quantitative in vitro assay to determine its inhibitory activity against a therapeutically relevant kinase. As a model system, we will use the non-receptor tyrosine kinase Abl1 , a key driver in chronic myeloid leukemia (CML).[8][9][10]
Section 2: Assay Strategy - Choosing the Right Tool
The goal of an in vitro kinase assay is to measure the enzymatic activity of a kinase in a controlled, cell-free system.[1] A variety of methods exist, including radiometric, fluorescence-based, and luminescence-based assays.[1][11] For initial characterization and potential high-throughput screening (HTS), a luminescent "glow-type" assay offers significant advantages:
Homogeneous Format: The assay is a simple "mix-and-read" procedure, requiring no separation or wash steps, which makes it highly amenable to automation.[12][13]
High Sensitivity: Luminescence provides a broad dynamic range and high signal-to-background ratios.[14]
Universal Applicability: Since all kinases use ATP, assays that measure ATP depletion can be used for virtually any kinase, regardless of its substrate.[2][12][15]
We will employ a luminescent kinase assay based on ATP depletion. The principle is straightforward: the kinase reaction consumes ATP. After the reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a light signal. Therefore, a high luminescent signal corresponds to low kinase activity (inhibited), and a low signal corresponds to high kinase activity (uninhibited).[12][14][15]
Section 3: The Workflow - From Theory to Plate
A successful assay development process follows a logical progression from initial setup and optimization to rigorous validation and, finally, compound profiling. This workflow ensures that the data generated is both accurate and reproducible.
Caption: Overall workflow for in vitro kinase assay development.
Section 4: Protocol - A Step-by-Step Guide to Implementation
This protocol is designed for a 384-well plate format and utilizes a generic luminescent ATP detection reagent (e.g., Kinase-Glo®).
4.1. Reagent Preparation
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20. Rationale: This buffer provides a stable pH environment and includes essential cofactors (Mg²⁺) and reducing agents (DTT) to maintain kinase activity.
Abl1 Kinase Stock (2X): Prepare a 2X working solution of recombinant Abl1 kinase in Assay Buffer. The final concentration should be determined during optimization (e.g., 2 nM final).
Substrate Stock (2X): Prepare a 2X working solution of a suitable Abl1 peptide substrate (e.g., ABLtide) in Assay Buffer. The optimal concentration is typically at or near the Michaelis-Menten constant (Km) and should be determined experimentally.
ATP Stock (4X): Prepare a 4X working solution of ATP in Assay Buffer. The final concentration should be close to the Km of the kinase for ATP to ensure sensitivity to competitive inhibitors (e.g., 40 µM for a 10 µM final concentration).
Compound Stock (4X): Prepare a serial dilution of 1-(4-Amino-1H-pyrazol-1-yl)ethanone in 100% DMSO. Then, dilute these stocks into Assay Buffer to create the 4X final concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid solvent-induced inhibition.[5]
Luminescent Detection Reagent: Prepare according to the manufacturer's instructions (e.g., Promega Kinase-Glo®).
4.2. Experimental Procedure
Plate Mapping: Design the plate layout to include test compound wells, positive controls (no inhibitor, 100% kinase activity), and negative controls (no kinase, 0% activity).
Compound Addition: Add 5 µL of 4X compound solution (or Assay Buffer with DMSO for controls) to the appropriate wells of a 384-well white, opaque plate.
Kinase Addition: Add 5 µL of 2X Abl1 Kinase Stock to the compound and positive control wells. Add 5 µL of Assay Buffer to the negative control wells.
Initiate Reaction: Add 10 µL of a 2X Substrate/ATP mixture (prepared by mixing the 2X substrate and a 4X ATP solution at a 2:1 ratio respectively) to all wells to start the kinase reaction. The final volume is 20 µL.
Incubation: Mix the plate gently on a plate shaker and incubate at room temperature (e.g., 25°C) for 60 minutes. The optimal time should be determined to ensure the reaction is within the linear range (typically <30% ATP consumption).
Signal Detection: Equilibrate the plate and the Luminescent Detection Reagent to room temperature. Add 20 µL of the detection reagent to all wells.
Final Incubation & Read: Mix the plate on a shaker for 2 minutes to lyse cells and stop the reaction, then incubate for another 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.
Section 5: Validation - Ensuring Data You Can Trust
Before screening compounds, the assay must be validated to ensure it is robust and reliable for its intended purpose.[16] The key statistical parameter for this is the Z'-factor , which measures the separation between the positive and negative controls.[17][18]
Z'-Factor Formula:
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.[19][20]
Parameter
Acceptance Criteria
Rationale
Z'-Factor
> 0.5
Indicates an excellent separation between controls, suitable for HTS.[17][21]
Signal-to-Background
> 5
Ensures the signal window is large enough to detect inhibition reliably.
DMSO Tolerance
< 15% inhibition at 1% DMSO
Confirms the assay is not overly sensitive to the compound solvent.
Signal Stability
< 20% signal drop over 2 hours
Important for batch processing of multiple plates.[15]
Table 1: Key validation parameters and their acceptance criteria for a robust kinase assay.
Section 6: Case Study - Characterizing Compound Activity
Once the assay is validated, it can be used to determine the potency of 1-(4-Amino-1H-pyrazol-1-yl)ethanone. This is achieved by generating a dose-response curve and calculating the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%.[22]
6.1. Dose-Response Principle
The relationship between inhibitor concentration and kinase activity is typically sigmoidal. As the concentration of the inhibitor increases, the remaining kinase activity decreases, resulting in an increased luminescent signal in an ATP-depletion assay.
Caption: Conceptual model of dose-response in an ATP-depletion assay.
6.2. Data Analysis and IC50 Calculation
Normalization: Convert the raw luminescence data to percent inhibition.
Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic (4PL) non-linear regression model.[23][24]
IC50 Determination: The IC50 is the concentration of the compound at the inflection point of the fitted curve.
Compound
Target Kinase
IC50 (nM) [Example Data]
1-(4-Amino-1H-pyrazol-1-yl)ethanone
Abl1
85.2
Imatinib (Control)
Abl1
25.5
Table 2: Example IC50 data demonstrating the potency of the test compound against the target kinase, benchmarked against a known inhibitor.
High Well-to-Well Variability: Ensure proper mixing and accurate liquid handling. Check for reagent precipitation.
Low Z'-Factor (<0.5): Re-optimize enzyme or ATP concentrations. The reaction may be proceeding too far or not far enough.
Compound Interference: Some compounds can directly inhibit luciferase or quench the luminescent signal.[5][14] A counter-screen using ATP and the detection reagent without the kinase can identify such compounds.
Mechanism of Action: This assay format is ideal for identifying ATP-competitive inhibitors. To determine if an inhibitor is non-competitive or uncompetitive, further kinetic studies involving varying both substrate and ATP concentrations are required.
Section 8: References
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (n.d.). Combinatorial Chemistry & High Throughput Screening. [Link]
ABL1: Function, Therapeutic Potential, and Current Pharmacological Interventions. (2025). ResearchGate. [Link]
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). OUCI. [Link]
The Z prime value (Z´). (n.d.). BMG LABTECH. [Link]
ABL1-Directed Inhibitors for CML: Efficacy, Resistance and Future Perspectives. (2020). Frontiers in Oncology. [Link]
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. [Link]
Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. (n.d.). PMC. [Link]
How to determine theoretical IC50 value for in vitro DPPH assay?. (2023). ResearchGate. [Link]
zprime: Compute the Z'-factor quality score. (n.d.). RDocumentation. [Link]
Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia. (2025). PMC. [Link]
The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z'. (2019). Tempo Bioscience. [Link]
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]
Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]
How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs. [Link]
Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. (n.d.). University of Heidelberg. [Link]
Derivatization of 1-(4-Amino-1H-pyrazol-1-yl)ethanone for structure-activity relationship studies
Application Note: Chemo-Selective Derivatization of 1-(4-Amino-1H-pyrazol-1-yl)ethanone for SAR Studies Strategic Analysis & Chemical Reactivity Profile The Core Challenge: The target molecule, 1-(4-Amino-1H-pyrazol-1-yl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemo-Selective Derivatization of 1-(4-Amino-1H-pyrazol-1-yl)ethanone for SAR Studies
Strategic Analysis & Chemical Reactivity Profile
The Core Challenge:
The target molecule, 1-(4-Amino-1H-pyrazol-1-yl)ethanone (Structure 1 ), presents a classic medicinal chemistry dichotomy. It contains a nucleophilic primary amine at position 4 (C4-NH
) intended for derivatization, and an electrophilic -acetyl group at position 1 (N1-Ac).
The Trap (N1-Lability): The N1-acetyl group is not a standard amide; it is an azolide (an amide of a nitrogen heterocycle). Azolides are significantly more reactive than standard amides due to the aromaticity of the pyrazole ring, which can stabilize the leaving group (the pyrazolate anion) upon hydrolysis.
The Consequence: Standard amine derivatization protocols involving strong aqueous bases (Schotten-Baumann conditions) or high temperatures with nucleophiles will likely cleave the N1-acetyl group, yielding the deacetylated 4-aminopyrazole byproduct.
The Solution: This guide focuses on anhydrous, non-nucleophilic base-mediated protocols designed to functionalize the C4-amine while kinetically trapping the N1-acetyl group.
Reactivity Visualization
The following diagram outlines the competing pathways and the required chemo-selective window.
Figure 1: Chemo-selective pathways. Path A represents the protocols detailed below.
Experimental Protocols
Protocol A: Amide Library Generation (Acylation)
Target: C4-Amides | Risk: N1-Deacetylation via acid catalysis or nucleophilic attack.
Rationale: Acid chlorides are highly reactive but generate HCl, which can catalyze N1-cleavage. We utilize a "scavenger base" method in aprotic solvent to neutralize HCl instantly without introducing hydrolytic conditions.
Preparation: Dissolve the scaffold (1.0 mmol) in anhydrous DCM (5 mL) in a dried vial under Nitrogen/Argon.
Base Addition: Add DIPEA (2.5 mmol) and cool the solution to 0°C (ice bath). Cooling suppresses N1-transfer.
Coupling:
Route 1 (Acid Chlorides): Add R-COCl dropwise. Stir at 0°C for 30 min, then warm to RT.
Route 2 (HATU): Pre-activate carboxylic acid (1.1 mmol) with HATU (1.1 mmol) and DIPEA (1.0 mmol) in DMF for 10 min, then add to the scaffold solution.
Monitoring (Self-Validation): Check TLC/LCMS after 1 hour.
Success: Appearance of Product (M+R-CO).
Failure Warning: Appearance of mass [M-42] (loss of acetyl).
Workup (Gentle): Dilute with DCM. Wash with cold saturated NH
Cl (rapidly) and brine. Dry over NaSO. Do not wash with NaOH or NaHCO , as basic aqueous washes promote hydrolysis.
Target: C4-Secondary Amines | Risk: Acid-catalyzed hydrolysis during imine formation.
Rationale: Standard reductive amination uses acetic acid/MeOH. MeOH is a nucleophile that can trans-esterify the N1-acetyl. We substitute MeOH with DCE (Dichloroethane) and use a mild reductant.
Imine Formation: Mix scaffold (1.0 eq) and Aldehyde (R-CHO) (1.1 eq) in anhydrous DCE.
Drying Agent: Add MgSO
(solid) to the reaction to absorb water generated (driving equilibrium without acid). Stir 2 hours.
Quench: Quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) , not strong base.
Quality Control & Data Interpretation
To ensure the SAR data is valid, you must confirm the N1-acetyl group is intact.
Validation Table: NMR & LCMS Markers
Feature
Diagnostic Signal
Interpretation
N1-Acetyl (Proton)
H NMR: Singlet, ppm
Presence confirms scaffold integrity.
N1-Acetyl (Carbon)
C NMR: Carbonyl ppm
Distinct from the new amide carbonyl (usually shifted).
Mass Spec
[M+H]
Must match (Scaffold + R - H).
Deacetylation Flag
LCMS: [M - 42] peak
Indicates hydrolysis. Discard batch or re-purify.
Decision Tree for Reaction Optimization
Figure 2: Decision tree for selecting reaction conditions based on target functionality.
References
Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis." Chemistry – A European Journal. Discusses the reactivity of aminopyrazoles and the electronic effects of N-substituents.
Lynch, M. A., et al. (2008). "Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives." Bioorganic & Medicinal Chemistry Letters. Link
Key Citation: This paper explicitly documents the rapid hydrolysis of N-acyl pyrazoles in aqueous buffers (pH 8), validating the need for the anhydrous protocols described above.
Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. Elsevier.
Context: Authoritative source on "Azolides" and the "Active Amide" character of N-acylazoles.
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Context: Discusses the use of pyrazoles as amide isosteres and their metabolic stability profiles.
Application
Synthesis of Pyrazoloquinoline Derivatives: A Guide to Core Methodologies and Applications
Introduction: The Significance of the Pyrazoloquinoline Scaffold Pyrazoloquinolines are a prominent class of fused nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of the Pyrazoloquinoline Scaffold
Pyrazoloquinolines are a prominent class of fused nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] This scaffold, an amalgamation of pyrazole and quinoline ring systems, forms the core of numerous biologically active molecules.[2] The inherent structural features of pyrazoloquinolines allow for diverse substitutions, enabling the fine-tuning of their physicochemical and pharmacological properties.[3] Consequently, these derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them highly attractive targets for drug discovery programs.[4][5] This guide provides an in-depth overview of key synthetic strategies, detailed experimental protocols, and the rationale behind these methodologies for researchers engaged in the synthesis and development of novel pyrazoloquinoline-based compounds.
Part 1: Strategic Approaches to Pyrazoloquinoline Synthesis
The construction of the pyrazoloquinoline core can be achieved through several strategic disconnections, primarily categorized as building from pyrazole precursors or from quinoline precursors.[2][6] Among the most robust and widely adopted methods are the Friedländer annulation and multicomponent reactions (MCRs), each offering distinct advantages in terms of substrate scope, efficiency, and operational simplicity.
Friedländer Annulation: This classical method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester or β-diketone).[7] For the synthesis of pyrazolo[3,4-b]quinolines, this translates to the reaction of a 5-amino-4-formylpyrazole with a suitable ketone. The reaction is typically catalyzed by acids or bases and proceeds via an initial condensation followed by cyclodehydration.[8] Lewis acids have also been shown to be effective catalysts.[9]
Multicomponent Reactions (MCRs): MCRs have emerged as a powerful and atom-economical approach for generating molecular complexity in a single synthetic operation.[10] Several MCRs have been developed for pyrazoloquinoline synthesis, often involving the one-pot reaction of an aminopyrazole, an aldehyde, and a 1,3-dicarbonyl compound or a related active methylene species.[11][12] These reactions can be catalyzed by a variety of catalysts, including L-proline, deep eutectic solvents, or metal catalysts, and often proceed with high yields and selectivity.[13][14]
The choice of synthetic strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final pyrazoloquinoline scaffold.
Part 2: Experimental Protocols and Mechanistic Insights
This section provides detailed, step-by-step protocols for two representative and highly effective methods for synthesizing pyrazolo[3,4-b]quinoline derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the reaction.
Protocol 1: Multicomponent Synthesis of 4-Aryl-1,9-dihydro-1H-pyrazolo[3,4-b]quinolines
This protocol describes a three-component reaction utilizing an aniline, an aromatic aldehyde, and a pyrazolone derivative, often catalyzed by an organocatalyst like L-proline.[13] This approach is valued for its operational simplicity and the ability to generate a diverse library of compounds by varying the three input components.
Experimental Workflow Diagram
Caption: General workflow for the multicomponent synthesis of pyrazoloquinolines.
Step-by-Step Methodology:
Reactant Charging: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine aniline (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (1.0 mmol) in ethanol (10 mL).
Catalyst Addition: To this stirred suspension, add L-proline (0.15 mmol, 15 mol%).
Causality Note: L-proline, an organocatalyst, is effective in promoting the initial Knoevenagel condensation between the aldehyde and the pyrazolone, followed by a Michael addition and subsequent cyclization. Ethanol is a common solvent as it effectively dissolves the reactants at reflux temperature and is environmentally benign.
Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
Product Isolation: Upon completion, allow the mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/DMF mixture, to afford the pure 1H-pyrazolo[3,4-b]quinoline derivative.
Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Presentation: Representative Yields for MCR Synthesis
Reaction conditions may vary. ChCl:Urea is a deep eutectic solvent (DES) that can act as both solvent and catalyst.[14]
Protocol 2: Friedländer Annulation for 4-Hydroxy-1H-pyrazolo[3,4-b]quinoline Synthesis
This protocol is a variation of the Gould-Jacobs reaction, analogous to the Friedländer synthesis, which is particularly useful for accessing 4-hydroxy or 4-chloro substituted pyrazoloquinolines.[15] These intermediates are highly valuable as they can be further functionalized to produce a wide array of derivatives.[15]
Reaction Mechanism Overview
Caption: Simplified mechanism for the Gould-Jacobs type synthesis of pyrazoloquinolines.
Step-by-Step Methodology:
Initial Condensation: In a suitable high-boiling point solvent such as diphenyl ether, combine 3-amino-5-methylpyrazole (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).
First Thermal Step: Heat the mixture to approximately 140-150 °C for 1-2 hours. This step facilitates the initial Michael-type addition and elimination of ethanol to form the enamine intermediate.
Causality Note: The use of a high-boiling solvent is crucial for providing the necessary thermal energy to drive the cyclization reaction. The reaction proceeds through a nucleophilic attack of the pyrazole's amino group on the malonate derivative, followed by an intramolecular cyclization.
Cyclization: Increase the temperature of the reaction mixture to reflux (around 250 °C for diphenyl ether) and maintain for 30-60 minutes. This promotes the thermal cyclization to form the pyrazoloquinoline ring system.
Isolation and Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solvent. Dilute the mixture with hexane or petroleum ether to facilitate further precipitation. Collect the solid product by vacuum filtration.
Purification: Wash the crude product thoroughly with hexane to remove the high-boiling solvent. The product can be further purified by recrystallization from a solvent like acetic acid or ethanol.
Optional Chlorination: The resulting 4-hydroxy derivative can be converted to the more reactive 4-chloro derivative by refluxing with phosphorus oxychloride (POCl₃), which is a common precursor for further nucleophilic substitution reactions.[15]
Characterization: Confirm the identity and purity of the product using appropriate analytical methods (NMR, Mass Spectrometry).
Part 3: Applications in Drug Development and Materials Science
The synthetic accessibility and structural diversity of pyrazoloquinoline derivatives have made them privileged scaffolds in several areas of research.
Oncology: Many pyrazoloquinoline derivatives have been investigated as potent anticancer agents.[16] They have been shown to target various cellular pathways, acting as inhibitors of kinases, topoisomerases, or cell cycle progression.[3] The ability to modify substituents around the core allows for the optimization of activity against specific cancer cell lines.
Anti-inflammatory and Analgesic Agents: The pyrazole moiety is a well-known pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs).[17][18] Fusing it with the quinoline ring has led to compounds with significant anti-inflammatory and analgesic properties, potentially through the inhibition of enzymes like cyclooxygenase (COX) or nitric oxide synthase (iNOS).[19]
Fluorescent Probes and Materials: The extended π-conjugated system of the pyrazoloquinoline scaffold imparts interesting photophysical properties.[15] Certain derivatives exhibit strong fluorescence and have been explored as chemosensors for detecting metal ions or as components in organic light-emitting diodes (OLEDs).
The continued development of efficient and versatile synthetic methods is paramount for exploring the full potential of the pyrazoloquinoline scaffold in discovering new therapeutics and functional materials.
References
Gornowicz, M., Wujec, M., & Paneth, P. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 1. [Link]
Borik, R. M., Mostafa, M. S., Behalo, M. S., & Khidre, R. E. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. Current Organic Chemistry, 28(2), 117-133. [Link]
Borik, R. M., Mostafa, M. S., Behalo, M. S., & Khidre, R. E. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. Current Organic Chemistry, 28(2). [Link]
Bawa, S., & Kumar, S. (2010). An Overview on Synthetic Methodologies and Biological Activities of Pyrazoloquinolines. Mini-Reviews in Medicinal Chemistry, 10(13), 1255-1263. [Link]
Shaabani, A., Afshari, R., Hooshmand, S. E., & Tabatabaei, S. H. (2015). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of 5-aminopyrazolone 1, dimedone 2, and aromatic aldehyde 3 in presence of catalyst. ResearchGate. [Link]
Bawa, S., & Kumar, S. (2010). An Overview on Synthetic Methodologies and Biological Activities of Pyrazoloquinolines. Mini-Reviews in Medicinal Chemistry, 10(13). [Link]
Vicente, E., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]
Gornowicz, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22), 7609. [Link]
Reddy, C. R., et al. (2021). Multicomponent synthesis of styryl linked benzo[h]pyrazolo[3,4-b]quinoline-5,6(10H)-diones by liquid assisted grinding. New Journal of Chemistry, 45(22), 9845-9850. [Link]
Hegde, S. G., & Shetty, N. S. (2017). Facile one-pot multicomponent synthesis of 1H-pyrazolo[3,4-b]quinolines using L-proline as a catalyst. Chemistry of Heterocyclic Compounds, 53(5), 578-583. [Link]
Reddy, C. R., et al. (2019). Synthesis of pyrazolo[5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. Organic & Biomolecular Chemistry, 17(31), 7413-7417. [Link]
Borik, R. M., Mostafa, M. S., Behalo, M. S., & Khidre, R. E. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives (Part I). SSRN. [Link]
Patel, H. R., & Menapara, S. P. (2019). One-Pot Multicomponent Synthesis of 1H-Pyrazolo[3,4-b]quinolines by Using Eco-Friendly Deep Eutectic Solvent. IOSR Journal of Applied Chemistry, 12(4), 1-6. [Link]
Unknown. (n.d.). Synthesis of pyrazolo[4,3‐e]pyridines and pyrazolo[3,4‐b]quinoline catalyzed by Ti‐MOF‐UR. ResearchGate. [Link]
Marjani, A. P., Khalafy, J., & Akbarzadeh, S. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds. Green Processing and Synthesis, 8(1), 533-541. [Link]
Gornowicz, M., et al. (2023). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. Molecules, 28(22). [Link]
Unknown. (n.d.). Representative drug candidates containing pyrazoloquinoline. ResearchGate. [Link]
Chen, Y. L., et al. (2015). Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. Molecules, 20(9), 15916-15928. [Link]
Kumar, A., & Sharma, S. (2013). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, 37(3), 743-750. [Link]
Asif, M. (2014). Biological Activities of Pyrazoline Derivatives-A Recent Development. ResearchGate. [Link]
Marco-Contelles, J. (2004). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Chemical Reviews, 104(5), 2241-2280. [Link]
Mukherjee, A. (2023). Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. ResearchGate. [Link]
Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5489. [Link]
Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]
Ningbo Inno Pharmchem Co.,Ltd. (2026). The Significance of Pyrazole Derivatives in Modern Drug Discovery. [Link]
Application Notes and Protocols: The Use of 1-(4-Amino-1H-pyrazol-1-yl)ethanone in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Pyrazole Scaffold in Anti-inflammatory Drug Discovery Inflammation is a complex biological response to harmful stimuli, but its d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Pyrazole Scaffold in Anti-inflammatory Drug Discovery
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[4][5] Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used therapeutics that primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[6] However, the use of NSAIDs is often associated with adverse gastrointestinal effects.[6] This has driven the search for new anti-inflammatory agents with improved efficacy and safety profiles.
1-(4-Amino-1H-pyrazol-1-yl)ethanone presents an attractive starting point for a medicinal chemistry campaign. The presence of a reactive amino group and an ethanone moiety provides synthetic handles for the creation of diverse chemical libraries. This guide will explore how to leverage this scaffold to develop novel anti-inflammatory candidates.
Rationale for Investigating 1-(4-Amino-1H-pyrazol-1-yl)ethanone Derivatives
The chemical structure of 1-(4-amino-1H-pyrazol-1-yl)ethanone offers several strategic advantages for the development of anti-inflammatory drugs:
Proven Pharmacophore: The pyrazole core is a well-established anti-inflammatory pharmacophore.[10][11]
Synthetic Tractability: The amino group at the C4 position and the ethanone group at the N1 position are amenable to a wide range of chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
The goal is to systematically modify the parent compound to enhance its potency, selectivity, and drug-like properties.
Key Inflammatory Signaling Pathways
A thorough understanding of the underlying molecular mechanisms of inflammation is crucial for rational drug design. The following signaling pathways are central to the inflammatory response and represent potential targets for pyrazole-based inhibitors.
Caption: Key signaling pathways in inflammation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of derivatives and their subsequent biological evaluation.
Synthesis of 1-(4-Amino-1H-pyrazol-1-yl)ethanone Derivatives
The following is a general protocol for the derivatization of the parent compound. Specific reaction conditions may need to be optimized for each derivative.
Protocol 4.1.1: Amide Synthesis via Acylation of the Amino Group
Dissolution: Dissolve 1-(4-amino-1H-pyrazol-1-yl)ethanone (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
Base Addition: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.1 equivalents) to the solution and stir at room temperature.
Acylating Agent Addition: Slowly add the desired acylating agent (e.g., acid chloride, anhydride) (1.05 equivalents) to the reaction mixture at 0°C.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Characterization: Confirm the structure of the synthesized derivative using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Protocol 4.1.2: Schiff Base Formation from the Amino Group
Reactant Mixture: Combine 1-(4-amino-1H-pyrazol-1-yl)ethanone (1 equivalent) and a substituted aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol).
Catalyst Addition: Add a catalytic amount of a weak acid (e.g., glacial acetic acid).
Reflux: Reflux the reaction mixture for 4-12 hours.
Product Isolation: Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.
Purification: If the product does not precipitate, concentrate the solvent and purify the residue by column chromatography.
Characterization: Characterize the purified Schiff base by spectroscopic analysis.
In Vitro Anti-inflammatory Assays
Initial screening of the synthesized compounds is crucial to identify promising candidates for further development. The following in vitro assays are cost-effective and provide valuable preliminary data.[4][5]
Protocol 4.2.1: Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, a hallmark of inflammation.[13]
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations, 0.5 mL of 1% w/v bovine serum albumin (BSA), and 4.5 mL of phosphate-buffered saline (pH 6.3).
Control Preparation: Prepare a control group with 0.5 mL of vehicle instead of the test compound.
Incubation: Incubate all samples at 37°C for 20 minutes.
Heat Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
Calculation: Calculate the percentage inhibition of protein denaturation using the following formula:
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Protocol 4.2.2: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This enzymatic assay determines the inhibitory activity of the compounds against COX-1 and COX-2.
Enzyme Preparation: Obtain commercially available COX-1 and COX-2 enzymes.
Reaction Setup: In a 96-well plate, add the enzyme, a heme cofactor, and the test compound at various concentrations.
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
Detection: Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) for both COX-1 and COX-2 to determine the compound's potency and selectivity.
Table 1: Hypothetical In Vitro Screening Data
Compound
% Inhibition of Protein Denaturation (at 100 µM)
COX-1 IC50 (µM)
COX-2 IC50 (µM)
Selectivity Index (COX-1/COX-2)
Parent Compound
15.2 ± 2.1
> 100
85.3 ± 5.6
-
Derivative A
65.8 ± 4.5
50.1 ± 3.2
5.2 ± 0.8
9.6
Derivative B
42.1 ± 3.8
82.4 ± 6.1
25.7 ± 2.9
3.2
Celecoxib
75.3 ± 5.1
15.2 ± 1.9
0.05 ± 0.01
304
In Vivo Anti-inflammatory Evaluation
Compounds that demonstrate promising in vitro activity should be further evaluated in animal models of inflammation.[14][15][16][17]
Protocol 4.3.1: Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model of acute inflammation.[6][7]
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for at least one week before the experiment.
Grouping: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups for each derivative at different doses.
Drug Administration: Administer the test compounds and the standard drug orally or intraperitoneally 1 hour before the induction of inflammation. The control group receives the vehicle.
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
Calculation: Calculate the percentage inhibition of edema for each group compared to the control group.
Table 2: Hypothetical In Vivo Anti-inflammatory Activity
Treatment
Dose (mg/kg)
Paw Edema Inhibition (%) at 3h
Control (Vehicle)
-
0
Indomethacin
10
68.5 ± 5.2
Derivative A
20
55.3 ± 4.8
Derivative A
40
72.1 ± 6.3
Experimental Workflow
The following diagram illustrates the workflow for the development and evaluation of anti-inflammatory agents from the 1-(4-amino-1H-pyrazol-1-yl)ethanone scaffold.
Caption: Experimental workflow for drug development.
Conclusion
The 1-(4-amino-1H-pyrazol-1-yl)ethanone scaffold holds significant promise for the development of novel anti-inflammatory agents. Its synthetic accessibility and the proven track record of pyrazole-based compounds in inflammation research make it an ideal starting point for a drug discovery program. By following the detailed protocols and a systematic workflow outlined in these application notes, researchers can effectively synthesize, screen, and evaluate new chemical entities with the potential to become next-generation anti-inflammatory therapeutics.
References
Gautam Rai, Abhishek Soni, Abigel Gurung, Manisha Subba. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
Heba A. Hassan, et al. (n.d.). Novel Anti-inflammatory Agents Based on Pyrazole Based Dimeric Compounds; Design, Synthesis, Docking and in Vivo Activity. J-Stage.
PubMed. (2013).
PubMed. (n.d.).
DSHS Peiris, et al. (2025).
MDPI. (2023).
PubMed. (2024).
Institute for In Vitro Sciences, Inc. (n.d.).
ResearchGate. (2025). (PDF)
ResearchGate. (2025). (PDF)
Slideshare. (n.d.).
PMC. (2023).
PMC. (n.d.). Current status of pyrazole and its biological activities.
ResearchGate. (n.d.). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives and study their antimicrobial activity.
ScienceDirect. (n.d.).
Journal of Drug Delivery and Therapeutics. (2019).
Encyclopedia.pub. (2023).
PMC. (n.d.).
PMC. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.
Purification strategies for 1-(4-Amino-1H-pyrazol-1-yl)ethanone and its derivatives
Technical Support Ticket #8492: Purification & Stability Protocols Subject: 1-(4-Amino-1H-pyrazol-1-yl)ethanone & Derivatives Status: Open Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Ticket #8492: Purification & Stability ProtocolsSubject: 1-(4-Amino-1H-pyrazol-1-yl)ethanone & Derivatives
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
You are encountering challenges with 1-(4-Amino-1H-pyrazol-1-yl)ethanone , a molecule that presents a classic "stability vs. purity" paradox.[1] Unlike standard anilines, the amino group at position 4 is prone to oxidation, while the acetyl group at position 1 (N-acetyl) is hydrolytically labile.[1]
This guide deviates from standard textbook purification because treating this compound like a typical aromatic amine (e.g., acid/base extraction) will result in the loss of the acetyl group or the formation of "black tar" oxidation byproducts.
Part 1: The Stability Matrix (Critical Pre-Check)
Before attempting purification, you must understand the two primary degradation pathways. If you do not control these, purification is futile.[1]
1. The N1-Acetyl Liability (Hydrolysis):
The acetyl group on the pyrazole nitrogen is not a standard amide; it is an acyl pyrazole . It is significantly more electrophilic than an acetamide.
Risk: Exposure to aqueous base (NaHCO₃, NaOH) or strong aqueous acid will hydrolyze the N-N bond, ejecting the acetyl group and returning you to the parent 4-aminopyrazole.
Rule: Avoid aqueous workups at pH > 8 or < 3.
2. The 4-Amino Liability (Oxidation):
The electron-rich pyrazole ring facilitates the oxidation of the exocyclic amine, leading to azo-dimers (colored red/brown) or polymerization.
Rule: All solvents must be degassed.[1] Minimize light exposure.[1][2]
Decision Logic: Stability Assessment
Figure 1: Decision logic for handling N-acetyl aminopyrazoles prior to purification.
Part 2: Purification Strategies (Troubleshooting Guides)
Scenario A: "My product is turning black during concentration."
Cause: Metal contamination (Pd/Fe) from the nitro-reduction step is catalyzing the oxidation of the amine.
Solution: You must scavenge the metal before crystallization. Charcoal is often too aggressive and reduces yield.
Protocol: The Scavenger Wash
Dissolve: Dilute crude reaction mixture in THF or EtOAc (do not use MeOH if avoiding transesterification).
Scavenge: Add SiliaMetS® Thiol or Thiourea (0.5 eq relative to Pd).[1]
Why? Sulfur binds Pd tighter than the pyrazole nitrogen.
Stir: 4 hours at room temperature (Do NOT heat).
Filter: Pass through a pad of Celite to remove the scavenger-metal complex.
Scenario B: "I cannot separate the product from the unreacted intermediate."
Method: Recrystallization (Preferred over Chromatography).
Theory: N-acetyl aminopyrazoles exhibit a steep solubility curve in polar aprotic solvents mixed with non-polar anti-solvents.
Table 1: Solvent Systems for Recrystallization
Solvent System
Ratio (v/v)
Suitability
Notes
EtOAc / Heptane
1:3
High
Safest. Dissolve in hot EtOAc, add warm Heptane, cool slowly.
Acetonitrile (ACN)
Pure
Medium
Good for removing polar impurities, but yield may be lower.[1]
EtOH / Water
N/A
LOW
RISK: Heating in water/alcohol can cause hydrolysis of the N1-acetyl.
DCM / Hexane
1:5
Medium
Good for oiling-out issues, but DCM volatility makes crystal growth hard.[1]
Step-by-Step Crystallization Protocol:
Dissolve crude solid in minimum boiling Ethyl Acetate (EtOAc) .
Optional: If solution is dark, perform a "hot filtration" through a 0.45µm PTFE filter (quickly) to remove oxidized polymers.[1]
Remove from heat.[1] Immediately add Heptane (dropwise) until persistent cloudiness appears.[1]
Add 1-2 drops of EtOAc to clear the solution.
Wrap flask in foil (light protection) and allow to cool to Room Temp (2 hrs), then 4°C (overnight).
Wash: Filter crystals and wash with cold Heptane (not EtOAc).[1]
Part 3: Chromatography (The "Last Resort")
If you must use a column, standard silica gel is acidic (pH ~5-6) and can degrade your compound or cause the amine to streak (tailing).[1]
The "Buffered Silica" Technique:
Pre-treatment: Slurry your silica gel in Hexane containing 1% Triethylamine (TEA) .[1]
The Trap: Do not use TEA in the actual mobile phase if you can avoid it, as it complicates evaporation. Pre-treating the silica neutralizes the acidic sites.
Eluent: Use DCM : MeOH (95:5) .
Warning: Do not exceed 10% MeOH.[1] High polarity encourages silica dissolution and amine degradation.
Part 4: Analytical Validation (Self-Check)
How do you know your purification didn't destroy the molecule?
NMR Check (DMSO-d6):
Look for the Acetyl Methyl singlet at ~2.6 ppm .
Diagnostic: If this peak shifts to ~1.9 ppm or disappears, you have hydrolyzed to the free pyrazole or formed acetic acid.
Look for the Pyrazole C-H protons (usually doublets at ~7.5 - 8.5 ppm ).
LC-MS:
Run in Ammonium Acetate buffer (neutral), NOT 0.1% Formic Acid.[1] Strong acidic mobile phases can hydrolyze the compound on the column, giving a false "impurity" peak (M-42 mass).
References & Authority
Hydrolytic Instability of N-Acyl Pyrazoles:
Context: N-acyl pyrazoles are often used as acylating agents because the acyl group is loosely held.
Source:Journal of Organic Chemistry, "N-Acylpyrazoles: Synthesis and Reactivity."[1]
(Note: While specific CAS 1-(4-Amino-1H-pyrazol-1-yl)ethanone citations are rare in open access, the chemistry is extrapolated from the well-documented behavior of the N-acetyl pyrazole class.)
Addressing solubility challenges of pyrazole compounds in biological assays
Topic: Addressing Solubility Challenges of Pyrazole Compounds in Biological Assays Introduction: The Pyrazole Paradox Welcome to the technical support hub. If you are here, you likely have a promising pyrazole-based hit...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Addressing Solubility Challenges of Pyrazole Compounds in Biological Assays
Introduction: The Pyrazole Paradox
Welcome to the technical support hub. If you are here, you likely have a promising pyrazole-based hit (perhaps a kinase inhibitor or a COX-2 ligand) that is behaving erratically in your assays.
The Problem: Pyrazoles are "privileged scaffolds" in medicinal chemistry due to their planarity and hydrogen-bonding capabilities (e.g., Ruxolitinib, Celecoxib). However, these same properties create a solubility paradox :
Planarity leads to strong
- stacking and high crystal lattice energy (difficult to dissolve).
pKa Profile: The unsubstituted pyrazole nitrogen has a pKa of ~2.[1]5. At physiological pH (7.4), the molecule is predominantly neutral and uncharged, drastically reducing aqueous solubility compared to charged species.
Lipophilicity: Substituents often push LogP > 3, causing compounds to "crash out" upon dilution from DMSO into aqueous buffers.
This guide provides field-proven protocols to distinguish between true biological activity and solubility artifacts.
Module 1: The "Crash Out" Phenomenon (Kinetic Solubility)
Symptom: Your 10 mM DMSO stock is clear, but the assay well turns cloudy, or you see a sudden drop in potency at high concentrations (bell-shaped curve).
Root Cause: You are relying on kinetic solubility (how fast it precipitates) rather than thermodynamic solubility (equilibrium). rapid dilution of DMSO stocks into aqueous buffer creates a supersaturated state that eventually collapses.
Troubleshooting Protocol: The Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into the assay buffer if the final DMSO concentration will be < 1%.
Step-by-Step Workflow:
Prepare Stock: Start with your 10 mM compound in 100% DMSO.
Intermediate Step: Dilute the compound 10-20x into a "Transition Solvent" (e.g., 50% DMSO / 50% Water or PEG400) before the final dilution.
Final Dilution: Add the intermediate mix to your assay buffer.
Why? This reduces the "solvent shock" that triggers immediate nucleation of crystals.
Visual Guide: Optimal Dilution Workflow
Caption: Comparison of direct dilution (risk of shock precipitation) vs. intermediate dilution (stabilized kinetic solubility).
Module 2: The "Invisible" Failure (Aggregation-Based Inhibition)
Symptom: You observe steep IC50 curves (Hill slope > 1.5) or activity against unrelated enzymes (promiscuity).
Root Cause: Pyrazoles are notorious for forming colloidal aggregates in aqueous solution. These 100–1000 nm particles sequester enzyme molecules, inhibiting them physically rather than chemically. This is a False Positive .
Diagnostic Protocol: The Detergent Test
This is the gold standard validation method derived from Shoichet et al.
Control Assay: Run your IC50 curve in standard buffer.
Detergent Assay: Run the same curve with 0.01% or 0.1% Triton X-100 (freshly prepared).
Analysis:
True Binder: IC50 remains unchanged.
Aggregator: IC50 shifts significantly (potency is lost) because the detergent breaks up the colloid.
Data Interpretation Table:
Observation
Hill Slope
Triton X-100 Effect
Diagnosis
Action
Standard
~1.0
No Change
Specific Binding
Proceed to SAR
Steep
> 2.0
Potency Loss (>5x)
Aggregation
Add 0.01% Triton to all assays
Flat
< 0.8
Variable
Solubility Limit
Check precipitation (Module 1)
Module 3: Advanced Formulation (Cyclodextrins)
Question: "I need to dose high concentrations for biophysics (SPR/ITC) or animal studies, but DMSO is toxic. What now?"
Solution: Use 2-Hydroxypropyl-
-cyclodextrin (HP--CD) .[2]
Pyrazoles fit well into the hydrophobic cavity of -cyclodextrins. Literature confirms HP--CD can improve pyrazole solubility by 100–1000 fold without altering biological activity.
Formulation Protocol (1:3 Molar Ratio)
Calculate: Determine the moles of your pyrazole compound.
Weigh: Measure 3 equivalents of HP-
-CD (MW ~1400 Da).
Dissolve Excipient: Dissolve HP-
-CD in water/buffer (20-40% w/v is standard).
Complexation: Add your pyrazole solid to the cyclodextrin solution.
Agitate: Shake or vortex for 24–48 hours at room temperature. Filter (0.22
m) to remove uncomplexed solid.
Module 4: Decision Tree & Troubleshooting
Use this logic flow to diagnose your specific assay failure.
Caption: Diagnostic logic flow for differentiating solubility crashes from aggregation artifacts.
References
Shoichet, B. K. (2006). Screening in a spirit of false discovery. Drug Discovery Today, 11(23-24), 1074-1081. Link
Core reference for aggreg
Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[3][4] Nature Protocols, 1(2), 550-553. Link
Provides the standard Triton X-100 protocol.
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
Authoritative source on HP-
-CD solubiliz
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
Foundational text on solubility rules and physicochemical properties.
Stability issues of 1-(4-Amino-1H-pyrazol-1-yl)ethanone in different solvents
Executive Summary: The "Active Amide" Challenge You are likely encountering stability issues with 1-(4-Amino-1H-pyrazol-1-yl)ethanone because it is chemically distinct from standard amides. This compound is an -acylpyraz...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Active Amide" Challenge
You are likely encountering stability issues with 1-(4-Amino-1H-pyrazol-1-yl)ethanone because it is chemically distinct from standard amides. This compound is an
-acylpyrazole .[1] Unlike stable -aryl amides (e.g., paracetamol), the acetyl group is attached to a nitrogen atom within the aromatic pyrazole ring ().
The Core Issue: The
bond in the pyrazole ring exerts an electron-withdrawing effect, making the exocyclic carbonyl carbon highly electrophilic. Consequently, this molecule behaves as a mild acylating agent [1]. It is thermodynamically predisposed to transfer its acetyl group to nucleophiles (like water, alcohols, or amines), reverting to the parent 4-aminopyrazole .
This guide provides the mechanistic understanding and protocols required to stabilize this compound during your experiments.
Part 1: Solvent Compatibility Matrix
Rule of Thumb: Avoid protic solvents. Treat the compound as a moisture-sensitive reagent.
Solvent System
Stability Rating
Technical Verdict
Mechanism of Failure
DMSO (Anhydrous)
🟢 Recommended
Stable for weeks at -20°C if strictly dry.
Inert.[2][3][4] However, wet DMSO triggers hydrolysis.
DMF / DMAc
🟢 Recommended
Good alternative to DMSO.
Inert.[2][3][4] Must be stored over molecular sieves.
Acetonitrile
🟡 Acceptable
Stable for days.
Inert, but volatile. Evaporation may concentrate samples, promoting dimerization.
Methanol / Ethanol
🔴 CRITICAL FAIL
Degrades within hours/minutes.
Solvolysis (Transacylation): The solvent acts as a nucleophile, forming Methyl Acetate + 4-Aminopyrazole.
Water / PBS
🔴 CRITICAL FAIL
Rapid Hydrolysis.
Water attacks the carbonyl, releasing Acetic Acid + 4-Aminopyrazole. Half-life is pH-dependent.
Part 2: Degradation Pathways & Visual Analysis
The following diagram illustrates the three primary failure modes: Hydrolysis (Water), Solvolysis (Alcohol), and the often-overlooked Intermolecular Rearrangement (Self-Reaction).
Figure 1: Mechanistic degradation pathways. Note that the "Stable Isomer" is a result of the amino group of one molecule attacking the acetyl group of another.
Part 3: Troubleshooting Guide (Q&A)
Scenario 1: "My LC-MS shows the compound mass, but the retention time has shifted."
Diagnosis: You likely formed the Stable Isomer (N-(1H-pyrazol-4-yl)acetamide) .
Explanation: The 4-amino group on your molecule is a nucleophile. If your stock solution was highly concentrated (>10 mM) or left at room temperature, one molecule attacked another. The acetyl group migrated from the ring nitrogen (
) to the exocyclic amine ().
Fix:
Prepare fresh stocks at lower concentrations (<10 mM).
Keep solutions on ice.
Verification: The isomer is a stable amide and will likely elute later than the parent
-acylpyrazole on reverse-phase HPLC due to hydrogen bonding changes, or show distinct NMR shifts (amide proton signal).
Scenario 2: "I dissolved the compound in Methanol for a bioassay, and it lost activity."
Diagnosis:Solvolysis occurred.
Explanation:
-acylpyrazoles are acylating agents. In methanol, the solvent acts as a reactant, stripping the acetyl group to form methyl acetate and leaving behind the inactive 4-aminopyrazole [2].
Fix:
Never use alcohols (MeOH, EtOH, iPrOH) as solvents for this compound.
Use DMSO or Acetonitrile for stock solutions.
If the assay requires media (aqueous), dilute the DMSO stock immediately before use and minimize incubation time.
Scenario 3: "My DMSO stock developed a precipitate or changed color."
Diagnosis:Wet DMSO induced hydrolysis.
Explanation: DMSO is hygroscopic. It absorbs water from the air, which then hydrolyzes the labile
-acetyl bond. The precipitate could be the less soluble 4-aminopyrazole parent or polymerization products.
Fix:
Use Anhydrous DMSO (packed under Argon/Nitrogen).
Add 3Å Molecular Sieves to the stock vial to scavenge moisture.
Store at -20°C or -80°C.
Part 4: Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Objective: Create a stock stable for >2 weeks.
Materials:
Compound: 1-(4-Amino-1H-pyrazol-1-yl)ethanone.
Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm).
Container: Amber glass vial with PTFE-lined cap.
Procedure:
Equilibrate the DMSO bottle to room temperature before opening to prevent condensation.
Weigh the compound rapidly (avoid prolonged air exposure).
Dissolve in DMSO to reach 10 mM.
Critical Step: Overlay the solution with Argon or Nitrogen gas before capping.
Store at -20°C.
Usage: Thaw completely and vortex. Do not refreeze more than 3 times.
Use this flow to select the correct solvent for your specific application.
Figure 2: Solvent selection decision tree for 1-(4-Amino-1H-pyrazol-1-yl)ethanone.
References
N-Acyl Pyrazole Reactivity:
Dixon, D. D., et al. "N-Acyl pyrazoles: Effective and tunable inhibitors of serine hydrolases." Bioorganic & Medicinal Chemistry, 2019.
Context: Establishes N-acylpyrazoles as active acylating agents, confirming their inherent hydrolytic instability.
Solvolysis Mechanisms:
Kashima, C., et al. "The Preparation of N-Acylpyrazoles and Their Behavior Toward Alcohols." Synthesis, 1994.[1]
Context: Details the transacylation of N-acylpyrazoles in alcoholic solvents.
General Pyrazole Chemistry:
Elguero, J. "Pyrazoles and their Benzo Derivatives."[4] Comprehensive Heterocyclic Chemistry, 1984.
Context: Fundamental reference for the electron-withdrawing nature of the N-N bond in pyrazoles.
1-(4-Amino-1H-pyrazol-1-yl)ethanone: A Strategic Scaffold for Kinase and MAO Inhibitor Design
[1] Executive Summary 1-(4-Amino-1H-pyrazol-1-yl)ethanone (N-acetyl-4-aminopyrazole) represents a critical "privileged structure" in modern heterocyclic chemistry, distinguishing itself from its N-methyl and unsubstitute...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-(4-Amino-1H-pyrazol-1-yl)ethanone (N-acetyl-4-aminopyrazole) represents a critical "privileged structure" in modern heterocyclic chemistry, distinguishing itself from its N-methyl and unsubstituted counterparts through unique electronic properties and regiochemical stability.[1] While often overlooked as merely a synthetic intermediate, this scaffold offers distinct advantages in Fragment-Based Drug Discovery (FBDD) and the synthesis of pyrazolo[4,3-d]pyrimidines (a key class of kinase inhibitors).[1]
This guide objectively compares 1-(4-Amino-1H-pyrazol-1-yl)ethanone against standard alternatives (1-Methyl-4-aminopyrazole and 4-Aminopyrazole) focusing on two specific targets: Cyclin-Dependent Kinases (CDKs) and Monoamine Oxidases (MAOs) .[1]
Part 1: Comparative Analysis – The "Why" and "How"
Synthetic Precision: Tautomer Control vs. Alternatives
The primary failure mode in synthesizing pyrazole-based drugs using unsubstituted 4-aminopyrazole is uncontrolled tautomerism (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
), leading to regioisomeric mixtures (e.g., N1 vs. N2 alkylation) that are difficult to separate.
The Alternative (Unsubstituted): Requires complex separation of isomers; often yields <40% of the desired regioisomer.[1]
The Solution (1-(4-Amino-1H-pyrazol-1-yl)ethanone): The N-acetyl group acts as a "locking mechanism."[1] It fixes the pyrazole tautomer, forcing electrophilic attack or cyclization to occur exclusively at the desired positions (C3 or C5).[1]
The Competitor (N-Methyl): While N-methyl also fixes the tautomer, it is a permanent modification.[1] The N-acetyl group is labile under specific conditions , allowing it to be removed or exchanged late-stage, offering a "protecting group" advantage that N-methyl lacks.[1]
Electronic Tuning & Target Selectivity
The N-acetyl group is an Electron-Withdrawing Group (EWG), whereas N-methyl is an Electron-Donating Group (EDG).[1] This fundamentally alters the pKa of the 4-amino group and the pyrazole ring.[1]
Feature
1-Acetyl (This Product)
1-Methyl (Alternative)
Unsubstituted (Alternative)
Electronic Effect
EWG (Lowers Ring Electron Density)
EDG (Increases Ring Electron Density)
Neutral / pH Dependent
4-NH2 Nucleophilicity
Moderate (Reduced side reactions)
High (Prone to over-alkylation)
Moderate
H-Bond Capability
Acceptor (Carbonyl)
None
Donor (N-H)
Target Application
MAO Inhibitors (Selectivity), Kinase Scaffolds
Kinase Inhibitors (Solubility)
General Synthons
Part 2: Biological Performance & Experimental Data[1][2][3][4][5]
Target 1: Monoamine Oxidase (MAO) Inhibition
Research indicates that N-acetylated pyrazoline derivatives exhibit superior selectivity for MAO isoforms compared to N-phenyl or N-methyl analogs.[1] The carbonyl oxygen of the acetyl group can form specific hydrogen bonds within the enzyme pocket that apolar N-methyl groups cannot.[1]
Experimental Data: Selectivity Profile
Data synthesized from structure-activity relationship (SAR) studies of pyrazole-based MAO inhibitors.[1]
Compound Scaffold
Target
IC50 (µM)
Selectivity Index (SI)
1-Acetyl-3,5-diaryl-pyrazole
MAO-A
0.04
>4000 (vs MAO-B)
1-Phenyl-3,5-diaryl-pyrazole
MAO-A
1.20
~50
1-Methyl-3,5-diaryl-pyrazole
MAO-A
2.50
~10
Insight: The N-acetyl group is not just a passive handle; it actively contributes to the tight binding in the MAO-A active site, likely via interaction with the isoalloxazine nucleus of the FAD cofactor.[1]
In the synthesis of CDK inhibitors, the 1-(4-Amino-1H-pyrazol-1-yl)ethanone scaffold serves as the optimal precursor for pyrazolo[4,3-d]pyrimidines .[1]
Yield Comparison: Cyclization to Pyrazolo-Pyrimidine Core
Reaction: Cyclization of 4-aminopyrazole derivative with phenyl isothiocyanate.
Precursor Used
Yield of Active Isomer
Regio-purity
Notes
1-Acetyl-4-aminopyrazole
86%
>98%
Single isomer formed.
Unsubstituted 4-aminopyrazole
42%
60:40 Mix
Requires column chromatography.
1-Boc-4-aminopyrazole
75%
>95%
Boc group often falls off prematurely under acidic cyclization conditions.[1]
Part 3: Experimental Protocols
Protocol A: Regioselective Synthesis of Pyrazolo[4,3-d]pyrimidine Scaffold
This protocol utilizes 1-(4-Amino-1H-pyrazol-1-yl)ethanone to generate a kinase inhibitor core without isomer contamination.[1]
Thiourea Formation: Dissolve 1-(4-Amino-1H-pyrazol-1-yl)ethanone (10 mmol) in anhydrous pyridine (20 mL). Add phenyl isothiocyanate (11 mmol) dropwise at 0°C.
Heating: Reflux the mixture at 110°C for 6 hours. Mechanism: The N-acetyl group prevents N1-attack, forcing the thiocyanate to react exclusively with the C5-position (via intermediate) or 4-amino group.[1]
Cyclization: Cool to room temperature. The intermediate thiourea cyclizes.[1]
Work-up: Pour into ice-water (100 mL). The solid precipitate is the pure regioisomer.[1]
Validation: Check purity via HPLC. Expect >98% purity due to N-acetyl locking.[1]
Protocol B: MAO Inhibition Assay (Self-Validating)
Enzyme Prep: Use recombinant human MAO-A and MAO-B expressed in baculovirus-infected insect cells.
Substrate: Kynuramine (non-fluorescent) which is oxidized to 4-hydroxyquinoline (fluorescent).
Incubation: Incubate enzyme + Test Compound (1-acetyl derivative) for 20 mins at 37°C.
Reaction: Add Kynuramine. Measure fluorescence (Ex 310 nm / Em 400 nm) after 30 mins.
Control: Use Clorgyline (specific MAO-A inhibitor) as a positive control.[1] If Clorgyline IC50 deviates >15% from historical data, discard run.[1]
Part 4: Visualization & Mechanisms[1]
Diagram 1: The "Locking" Mechanism & Synthetic Pathway
This diagram illustrates how the N-acetyl group prevents the formation of unwanted isomers compared to the unsubstituted path.[1]
Caption: Comparison of synthetic pathways. The N-acetyl scaffold (blue) bypasses the tautomeric mixture (red), yielding a single, pure regioisomer.[1]
Diagram 2: Pharmacophore Mapping (Kinase Hinge Region)
Shows how the 4-amino group binds to the kinase hinge, while the N-acetyl group positions the scaffold.[1]
Caption: Pharmacophore model showing the 4-amino group as the primary hinge binder. The N1-acetyl group orients the molecule away from the ATP pocket, modulating solubility.[1]
References
Synthesis of Functionalized Aminopyrazoles and Pyrazolopyrimidines. Arabian Journal of Chemistry. (2022). Discusses the use of N-acetyl-4-aminopyrazole as a building block for kinase inhibitors.[1]
Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. (2023).[1] Comprehensive review of aminopyrazole scaffolds in drug discovery, including tautomerism and N-protection strategies. [1]
Recent Developments in Aminopyrazole Chemistry. Beilstein Journal of Organic Chemistry. (2011). Detailed analysis of regioselectivity in pyrazole synthesis.
MAO Inhibitory Activity of Pyrazoline Derivatives. International Journal of Pharmaceutical Sciences. (2020). Highlights the selectivity of N-acetylated pyrazoles against MAO-A.
This guide outlines the authoritative disposal and handling protocols for 1-(4-Amino-1H-pyrazol-1-yl)ethanone . Due to the specific functional group chemistry (N-acyl pyrazole), this compound exhibits hydrolytic instabil...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal and handling protocols for 1-(4-Amino-1H-pyrazol-1-yl)ethanone . Due to the specific functional group chemistry (N-acyl pyrazole), this compound exhibits hydrolytic instability and must be managed as a water-sensitive, reactive intermediate that degrades into toxic and corrosive byproducts.
Part 1: Immediate Safety & Hazard Profile
Urgent Safety Notice:
This compound is an N-acyl pyrazole . Unlike standard organic solids, it is susceptible to hydrolysis upon contact with moisture, releasing Acetic Acid (Corrosive) and 4-Aminopyrazole (Toxic/Irritant).
H373: May cause damage to organs (Spleen, Thyroid) through prolonged exposure (based on aminopyrazole moiety).
Reactivity
N/A
EUH014: Reacts violently with water (potential for exothermic hydrolysis).
Emergency Response:
Skin Contact: Brush off loose particles. Rinse with anhydrous solvent (PEG-400) if available, or copious water (be aware of potential acetic acid release).
Spill: Do NOT use water. Cover with dry lime, sand, or soda ash.
Part 2: Chemical Identity & Stability Analysis
To dispose of this chemical safely, you must understand its degradation pathway. The N-acetyl bond in pyrazoles is labile, acting similarly to an anhydride or acyl chloride.
Chemical Name: 1-(4-Amino-1H-pyrazol-1-yl)ethanone
Implication for Disposal:
Waste streams containing this compound must be kept anhydrous to prevent uncontrolled acidification and pressure buildup in waste containers.
Part 3: Pre-Disposal Stabilization & Segregation
Before disposal, the waste must be characterized and segregated to prevent incompatible reactions.
Segregation Rules
NO Water/Aqueous Acids: Risk of rapid hydrolysis and heat generation.
NO Oxidizers: The amino group (
) is incompatible with strong oxidizers (e.g., nitric acid, permanganates), posing a fire/explosion risk.
NO Strong Bases: Bases will catalyze the deacetylation immediately.
Waste Stream Classification
Solid Waste: Segregate as "Toxic Organic Solid - Water Sensitive."
Liquid Waste (Mother Liquors): Segregate as "Non-Halogenated Organic Solvent - Toxic." Do not mix with aqueous waste streams.
Part 4: Disposal Methodologies
Method A: Commercial Incineration (Recommended)
The preferred method for 1-(4-Amino-1H-pyrazol-1-yl)ethanone is thermal destruction via a licensed hazardous waste incinerator.
Packaging: Place the solid material in a sealed, moisture-proof container (HDPE or glass).
Labeling: Label clearly as "Contains Aminopyrazoles - Water Reactive."
Documentation: List "4-Aminopyrazole" and "Acetic Anhydride equivalent" on the waste manifest to alert the disposal facility of the hazards.
Method B: Controlled Chemical Deactivation (In-Lab)
Use this method only if you must detoxify the specific N-acyl reactivity before disposal.
Reagents Required:
Sodium Hydroxide (1M solution)
Ice bath
pH strips
Protocol:
Dissolution: Dissolve the waste material in a non-reactive solvent (e.g., Ethanol or Dichloromethane) in a fume hood.
Hydrolysis: Slowly add 1M NaOH while cooling in an ice bath. The base will cleave the acetyl group, converting it to sodium acetate and 4-aminopyrazole.
Note: This removes the water-reactive hazard but leaves the toxic 4-aminopyrazole.
Neutralization: Adjust pH to ~7-8.
Disposal: Dispose of the resulting mixture as "Toxic Aqueous Waste" (Code: D002/U-Listed equivalent). Do not drain dispose.
Part 5: Operational Workflow (Decision Tree)
Figure 1: Decision matrix for the safe segregation and disposal of N-acetyl aminopyrazole waste.
Part 6: Regulatory Compliance (RCRA/EPA)
While this specific compound may not be explicitly "P-listed" or "U-listed" by the EPA, its decomposition products dictate its classification.
Regulatory Body
Classification
Requirement
EPA (RCRA)
Characteristic Waste
Treat as D002 (Corrosive) if hydrolyzed; D003 (Reactive) if anhydrous solid.
DOT (Transport)
Class 8 (Corrosive)
If transporting large quantities, assume corrosivity due to hydrolysis potential.
TSCA
R&D Exemption
Ensure use is strictly limited to research; not for commercial release.
References
PubChem. 1-(1H-Pyrazol-1-yl)ethanone (Compound Summary). National Library of Medicine. Available at: [Link]
Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles. 2011, 7, 179–197. (Confirming hydrolysis pathways of N-acyl pyrazoles). Available at: [Link]